4-Chloroanisole
Overview
Description
4-Chloroanisole: is an organic compound with the chemical formula C7H7ClO It is a colorless liquid that is characterized by the presence of a chlorine atom and a methoxy group attached to a benzene ring1-chloro-4-methoxybenzene . It is used in various chemical reactions and has applications in different fields of scientific research .
Scientific Research Applications
4-Chloroanisole has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to the interaction of organic compounds with biological systems.
Medicine: It is used in the synthesis of pharmaceutical compounds and in the study of drug metabolism.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that 4-chloroanisole is an electron-rich chloroarene , which suggests that it may interact with electron-deficient species or structures in biological systems.
Mode of Action
This compound undergoes Ullmann-type homocoupling catalyzed by in situ generated Pd colloids . This reaction involves the coupling of two aryl halides to form a biaryl compound in the presence of a copper catalyst and a base
Biochemical Pathways
It has been found to react with cu(ii)-smectite forming a blue clay-organic complex . This suggests that it may interact with copper-containing enzymes or proteins, potentially affecting their function and the biochemical pathways they are involved in.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other chemical species. For instance, its reaction with Cu(II)-smectite was studied in n-hexane, carbon tetrachloride, or dichloromethane . This suggests that the solvent environment can influence its reactivity. Additionally, its stability may be affected by factors such as temperature and light exposure.
Safety and Hazards
4-Chloroanisole is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Biochemical Analysis
Biochemical Properties
4-Chloroanisole plays a role in several biochemical reactions. It is known to undergo Ullmann-type homocoupling catalyzed by in situ generated palladium colloids . This reaction is significant in organic synthesis, particularly in the formation of biaryl compounds. Additionally, this compound reacts with copper(II)-smectite in solvents like n-hexane, carbon tetrachloride, or dichloromethane
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documentedFor instance, this compound has been studied for its role in the formation of 2,4,6-trichloroanisole, a compound associated with taste and odor issues in drinking water . This indicates that this compound may interact with cellular pathways involved in metabolic processes and environmental responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various interactions. It undergoes nucleophilic photosubstitution reactions, including photocyanation and photohydrolysis . These reactions involve the interaction of this compound with nucleophiles under the influence of light, leading to the formation of new chemical bonds. The compound’s electron-rich nature facilitates these interactions, making it a valuable reagent in photochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. For example, the formation rates of chloroanisoles, including this compound, are affected by pH levels, with more active reactions occurring at lower pH values . Long-term studies have shown that chloroanisoles can persist in the environment, potentially leading to prolonged effects on cellular functions and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the toxicity and adverse effects of chemical compounds can vary with dosage. High doses of chloroanisoles may lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo metabolic transformations, including oxidation and conjugation reactions, facilitated by enzymes such as cytochrome P450 These metabolic processes can lead to the formation of metabolites that may have different biological activities and toxicological profiles
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the body. These interactions can affect the compound’s localization and bioavailability, influencing its overall biological activity.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound may localize to specific organelles or compartments within the cell, depending on its affinity for certain biomolecules For example, this compound may be directed to the endoplasmic reticulum or mitochondria, where it can participate in metabolic reactions and influence cellular functions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroanisole can be synthesized through several methods. One common method involves the chlorination of anisole (methoxybenzene) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the para position .
Industrial Production Methods: In industrial settings, this compound is produced through similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroanisole undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines.
Oxidation reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Photochemical reactions: this compound can undergo photochemical reactions, leading to the formation of different products
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Photochemical reactions: Ultraviolet light is used to initiate photochemical reactions in the presence of suitable solvents
Major Products Formed:
Nucleophilic substitution: Products include 4-methoxyphenol, 4-methoxyaniline, and 4-methoxybenzonitrile.
Oxidation: Products include 4-methoxyphenol and 4-chlorophenol.
Photochemical reactions: Products include 4-methoxyphenol, 4-chlorophenol, anisole, and hydroquinone
Comparison with Similar Compounds
4-Bromoanisole: Similar to 4-chloroanisole but with a bromine atom instead of chlorine.
4-Fluoroanisole: Similar to this compound but with a fluorine atom instead of chlorine.
4-Iodoanisole: Similar to this compound but with an iodine atom instead of chlorine.
Comparison: this compound is unique due to its specific reactivity and the types of reactions it undergoes. Compared to its analogs (4-bromoanisole, 4-fluoroanisole, and 4-iodoanisole), this compound has different reactivity patterns and reaction conditions. For example, the chlorine atom in this compound is less reactive in nucleophilic substitution reactions compared to the bromine or iodine atoms in 4-bromoanisole and 4-iodoanisole .
Properties
IUPAC Name |
1-chloro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAYAGBVIXNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060764 | |
Record name | Benzene, 1-chloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060764 | |
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Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Chloroanisole | |
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Vapor Pressure |
0.81 [mmHg] | |
Record name | 4-Chloroanisole | |
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CAS No. |
623-12-1 | |
Record name | 4-Chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chloroanisole | |
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Record name | 4-Chloroanisole | |
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Record name | Benzene, 1-chloro-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-chloro-4-methoxy- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.794 | |
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Record name | 4-CHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chloroanisole?
A1: this compound has the molecular formula C7H7ClO and a molecular weight of 142.58 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have employed various spectroscopic techniques to characterize this compound. These include:
- NMR Spectroscopy: [] provides detailed information on 13C NMR relaxation times, nuclear Overhauser effects (NOEs), and how these relate to molecular motion and interactions in solution.
- Infrared Spectroscopy: Used in conjunction with electron spin resonance (ESR) spectroscopy, it helped confirm the formation of radical cation intermediates during the oxidative dechlorination of this compound on copper(II)-smectite. []
- UV-Vis Spectroscopy: Employed to monitor the formation and reactivity of transient species generated upon photolysis of this compound. [, ]
Q3: How is this compound used in evaluating catalytic activity?
A3: this compound serves as a model compound for exploring the efficiency of various catalysts, particularly in cross-coupling reactions like the Kumada, Heck, Suzuki, and Sonogashira reactions. [, , , , ] Due to its relatively low reactivity, especially as an aryl chloride, it allows researchers to assess the catalyst's effectiveness in activating less reactive substrates. [, ]
Q4: Can you elaborate on the use of this compound in Suzuki-Miyaura coupling reactions?
A4: this compound is frequently employed as an electrophilic coupling partner in Suzuki-Miyaura reactions to test the efficacy of novel palladium catalysts and ligands. [, , , , , , ] For instance, its reaction with phenylboronic acid to yield 4-methoxybiphenyl is a benchmark for assessing catalyst performance. This reaction often requires specific ligands and optimized conditions due to the lower reactivity of the C-Cl bond in this compound. [, ]
Q5: Has computational chemistry been used to study this compound?
A5: Yes, density functional theory (DFT) calculations have been employed to:
- Investigate Rotational Barriers: Determine the minimum energy structures and potential energy barriers associated with the internal rotation of the methoxyl group in this compound. []
- Study Transient Species: Support the characterization and understand the reactivity of transient intermediates like the 4-methoxyphenyl cation generated during the photolysis of this compound. []
Q6: What happens when this compound is exposed to UV light?
A6: UV irradiation of this compound can lead to homolytic cleavage of the C-Cl bond, generating a radical pair. [] The fate of these radicals depends on the reaction environment:
- Non-polar solvents: Hydrogen abstraction by the phenyl radical leads to the formation of anisole. []
- Polar solvents: Electron transfer within the caged radical pair can occur, forming a phenyl cation and a chloride anion. The phenyl cation can then react with nucleophiles present in the solution. [, ]
- Presence of oxygen: Phenyl radicals readily react with oxygen, forming phenylperoxyl radicals. [, ] These radicals can undergo further reactions, including coupling to yield more polar products. []
Q7: How does the reactivity of this compound change when adsorbed on zeolites?
A7: Adsorption of this compound onto MFI zeolites significantly alters its photoreactivity. [] The zeolite framework promotes the formation of radical cations and physically constrains the molecule within its channels. This confinement, coupled with the radical cation formation, shifts the photoreactivity from the C-Cl bond to the O-CH3 bond, leading to distinct product distributions compared to solution-phase photolysis. []
Q8: What are the environmental concerns regarding this compound?
A8: this compound, while not as persistent as some other chlorinated aromatics, can be found as a contaminant in water sources. [] Its presence, even at low concentrations, can impart undesirable tastes and odors to drinking water, necessitating its removal during water treatment processes. []
Q9: How is this compound typically quantified in environmental samples?
A9: Online purge and trap (P&T) gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and automated technique widely used for quantifying trace amounts of this compound and other odoriferous compounds in water samples. [] The P&T method effectively extracts and concentrates volatile compounds from the aqueous matrix, enabling their detection at ng/L levels, well below their odor thresholds. []
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